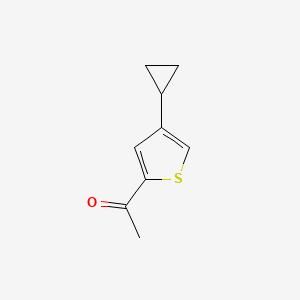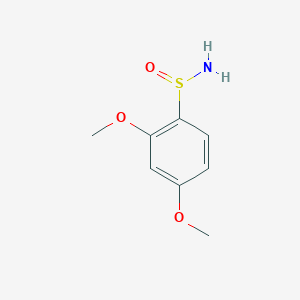![molecular formula C16H18ClNO3 B3033507 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036625-75-8](/img/structure/B3033507.png)
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol
説明
The compound "2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol" is a chemically synthesized molecule that appears to be closely related to a family of compounds characterized by the presence of methoxyphenol and substituted phenylamino groups. While the exact compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, which can provide insights into the likely properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a methoxybenzaldehyde with an appropriate amine. For instance, the synthesis of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was achieved by reacting 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Similarly, 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was synthesized from the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction between the corresponding methoxybenzaldehyde and chloro-substituted amine.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using X-ray single crystal diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol was characterized and found to crystallize in the triclinic space group P1 . The compound mentioned in paper crystallizes in the orthorhombic space group Pbca . These studies indicate that the target compound may also exhibit a well-defined crystalline structure, which could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of methoxy and phenol groups suggests the possibility of intramolecular hydrogen bonding, which can influence the stability and reactivity of the molecule. The compounds studied in the papers show the presence of intramolecular hydrogen bonds and π-π packing, which contribute to the stability of the crystal structure . These interactions could also be expected in the target compound, potentially affecting its chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the target molecule have been characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy . These techniques provide information about the functional groups present, molecular conformation, and electronic transitions. Theoretical calculations, such as density functional theory (DFT), have been used to predict the electronic structure and properties of these molecules . Such studies can be applied to the target compound to predict its physical and chemical properties, including its energetic behavior, dipole moment, and vibrational frequencies.
作用機序
特性
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLAQZRBHSVMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033425.png)
![2-[(1,3-Benzodioxol-5-ylamino)methyl]-6-ethoxyphenol](/img/structure/B3033427.png)
![4-Chloro-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B3033428.png)
![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}phenol](/img/structure/B3033431.png)
![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)
![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)

![2-[(3,5-Difluorophenyl)amino]acetonitrile](/img/structure/B3033440.png)
![2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3033441.png)



